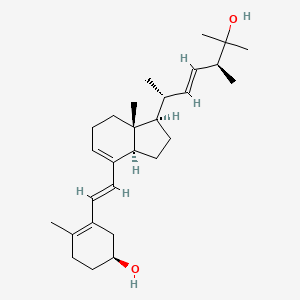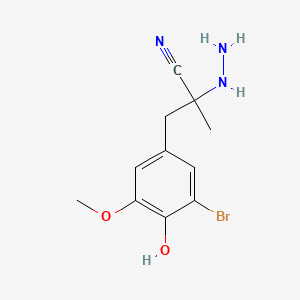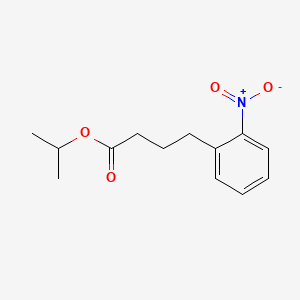
Isopropyl-4-(2-nitrophenyl)butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl-4-(2-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4 It is an ester derivative, characterized by the presence of an isopropyl group and a nitrophenyl group attached to a butyrate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-4-(2-nitrophenyl)butyrate typically involves the esterification of 4-(2-nitrophenyl)butyric acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
Isopropyl-4-(2-nitrophenyl)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 4-(2-nitrophenyl)butyric acid and isopropanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: 4-(2-nitrophenyl)butyric acid and isopropanol.
Reduction: Isopropyl-4-(2-aminophenyl)butyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Isopropyl-4-(2-nitrophenyl)butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and reduction reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
作用机制
The mechanism of action of Isopropyl-4-(2-nitrophenyl)butyrate primarily involves its hydrolysis and reduction reactions. The ester bond is susceptible to hydrolysis by esterases, leading to the release of 4-(2-nitrophenyl)butyric acid and isopropanol. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
Isopropyl-4-(2-aminophenyl)butyrate: The reduced form of Isopropyl-4-(2-nitrophenyl)butyrate.
Isopropyl-4-(2-nitrophenyl)acetate: A similar ester with an acetate backbone instead of butyrate.
Isopropyl-4-(2-nitrophenyl)propionate: Another similar ester with a propionate backbone.
Uniqueness
This compound is unique due to its specific combination of an isopropyl group and a nitrophenyl group attached to a butyrate backbone. This structure imparts distinct chemical properties, such as its reactivity towards hydrolysis and reduction, making it valuable in various research applications .
属性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
propan-2-yl 4-(2-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)9-5-7-11-6-3-4-8-12(11)14(16)17/h3-4,6,8,10H,5,7,9H2,1-2H3 |
InChI 键 |
YCSZMGZRSZJGRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CCCC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


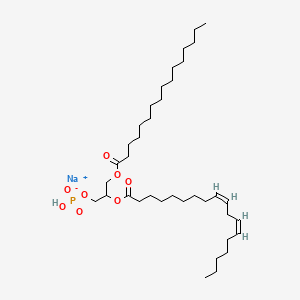
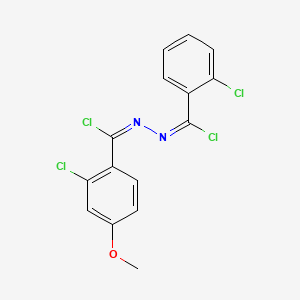
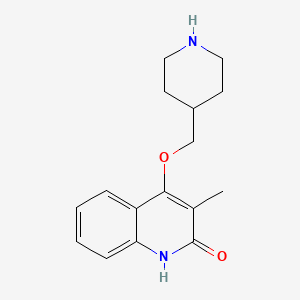
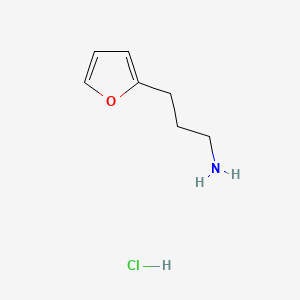
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
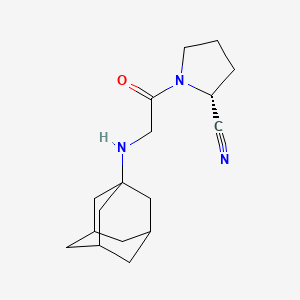
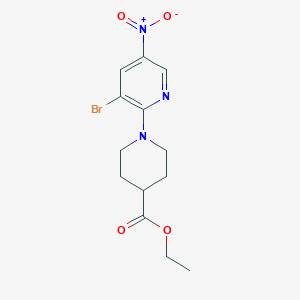
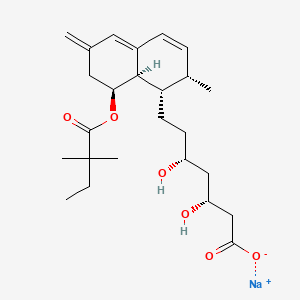
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
